Pyrazole derivative 24
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20Cl2N4OS |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-[1-(2,4-dichlorophenyl)-4-methyl-5-[5-[(E)-prop-1-enyl]thiophen-2-yl]pyrazol-3-yl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20Cl2N4OS/c1-5-6-15-8-10-18(30-15)20-13(4)19(22-25-21(12(2)3)27-29-22)26-28(20)17-9-7-14(23)11-16(17)24/h5-12H,1-4H3/b6-5+ |
InChI Key |
WDHLKRONMIKUBC-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1=CC=C(S1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=NC(=NO4)C(C)C)C |
Canonical SMILES |
CC=CC1=CC=C(S1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=NC(=NO4)C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazole Derivative 24 and Analogues
Classical Cyclocondensation Approaches to the Pyrazole (B372694) Ring System
The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component.
Reactions Involving 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The Knorr pyrazole synthesis, first reported in 1883, is the archetypal reaction for pyrazole formation. It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine jk-sci.comname-reaction.comslideshare.net. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring jk-sci.comchemhelpasap.com.
The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. However, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products jk-sci.com. The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent, sometimes with an acid catalyst jk-sci.comchemhelpasap.com. Because the resulting pyrazole is a stable aromatic compound, reaction yields are often high chemhelpasap.com.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl benzoylacetate | Phenylhydrazine | Acetic acid, 1-propanol, 100°C | High | chemhelpasap.com |
| 2,4-Pentanedione | Hydrazine hydrate (B1144303) | Acid catalyst | High | name-reaction.comslideshare.net |
| In situ generated 1,3-diketones | Hydrazine | SmCl₃ | Good | beilstein-journals.org |
Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Hydrazines
An alternative classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones) thieme-connect.comthieme-connect.com. This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the pyrazole.
Often, the initial cyclization product is a pyrazoline (dihydropyrazole), which must be oxidized in a separate step to form the aromatic pyrazole ring beilstein-journals.org. Various oxidizing agents can be employed for this purpose. This multi-step nature can be a drawback, but the ready availability of diverse α,β-unsaturated carbonyl compounds makes it a valuable method for generating a wide range of pyrazole analogues thieme-connect.comthieme-connect.com. The reaction of chalcone (B49325) derivatives with hydrazine hydrate in the presence of a catalyst like iodine or in a solvent such as glacial acetic acid can produce pyrazole and pyrazoline compounds in excellent yields scispace.com.
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chalcone | Hydrazine hydrate | Ethanol (B145695), reflux | Pyrazoline | N/A | acs.orgnih.gov |
| Chalcone | Phenylhydrazine | Ethanol, reflux | Pyrazoline | N/A | acs.orgnih.gov |
| Cross-conjugated enynones | Arylhydrazines | No special conditions | Pyrazoles | Good | nih.gov |
| Chalcone | Hydrazine hydrate | Glacial acetic acid, reflux | Pyrazoline | Excellent | scispace.com |
Advanced Synthetic Strategies for Pyrazole Derivative Scaffolds
To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and the use of hazardous solvents, several advanced synthetic strategies have been developed. These "green chemistry" approaches often provide higher yields, shorter reaction times, and are more environmentally benign rsc.org.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions nih.gov. By utilizing microwave irradiation as a heat source, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner product profiles rsc.orgnih.gov.
This technique has been successfully applied to the synthesis of various pyrazole derivatives. A pertinent example is the synthesis of Dihydrotestosterone (DHT)-derived pyrazoles (24 ) rsc.orgresearchgate.net. Mótyán et al. reported an iodine-mediated oxidative cyclization of DHT with various arylhydrazines in ethanol. Using a microwave reactor set at 100°C, the desired DHT-derived pyrazoles (24 ) were formed in just 2 minutes with yields ranging from 80–89% rsc.orgresearchgate.net. This protocol is highly efficient, reducing reaction times and avoiding the need to isolate intermediate pyrazoline compounds rsc.orgresearchgate.net. Similarly, other studies have shown the synthesis of different pyrazole analogues in 2-20 minutes under microwave irradiation, achieving good to excellent yields mdpi.comdergipark.org.tr.
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Dihydrotestosterone (DHT), Arylhydrazines | Ethanol, 100°C, Iodine | 2 min | 80-89% | rsc.orgresearchgate.net |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 120°C, 360W | 7-10 min | 68-86% | rsc.org |
| Dibenzalacetones, Substituted hydrazines | Ethanol, NaOH, 75°C, 100W | 15-70 min | N/A | mdpi.com |
| β-Ketonitrile, Arylhydrazines | Microwave irradiation | N/A | Good | mdpi.com |
Ultrasound-Mediated Synthetic Transformations
Ultrasound irradiation, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields derpharmachemica.comresearchgate.net. Ultrasound-assisted synthesis is considered a green technique as it often allows for milder reaction conditions, shorter reaction times, and can sometimes be performed in greener solvents or even under solvent-free conditions derpharmachemica.comresearchgate.netnih.gov.
The synthesis of pyrazoline derivatives from chalcones and hydrazines has been shown to be significantly more efficient using ultrasound. For example, one study found that a reaction which took 15 hours to complete using conventional heating in glacial acetic acid was finished in just 1 hour when using a deep eutectic solvent (DES) combined with ultrasound irradiation at room temperature, with yields as high as 88% derpharmachemica.comresearchgate.net. Another study reported the synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazole derivatives in good yields with short reaction times at ambient temperature using ultrasound mdpi.com.
| Method | Solvent | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Thermal (Conventional) | Glacial Acetic Acid | 15 hr | <80°C | N/A | derpharmachemica.comresearchgate.net |
| Thermal | Deep Eutectic Solvent (DES) | 4 hr | <80°C | Improved | derpharmachemica.comresearchgate.net |
| Ultrasound | Deep Eutectic Solvent (DES) | 1 hr | Room Temp. | up to 88% | derpharmachemica.comresearchgate.net |
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, typically employing a ball mill, is an environmentally friendly method that involves conducting reactions in the solid state with little to no solvent thieme-connect.comthieme-connect.com. Mechanical energy, through grinding and milling, induces chemical transformations. This solvent-free approach simplifies work-up procedures, reduces waste, and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry thieme-connect.comthieme-connect.comsemanticscholar.org.
The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been effectively demonstrated using mechanochemical ball milling thieme-connect.comsemanticscholar.org. In this method, the chalcone and hydrazine are milled together, followed by the addition of an oxidant like sodium persulfate (Na₂S₂O₈) and further milling thieme-connect.comthieme-connect.com. This process is significantly faster and higher yielding than comparable reactions performed in various organic solvents, even at elevated temperatures thieme-connect.com. The entire process is completed in a short time, uses inexpensive reagents, and avoids the use of organic solvents, making it a highly efficient and green alternative for pyrazole synthesis thieme-connect.comsemanticscholar.org.
| Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Ball Milling | Chalcone, Hydrazine, Na₂S₂O₈ (oxidant), Solvent-free | Short | Excellent | thieme-connect.comsemanticscholar.org |
| Solution-Phase (various solvents) | Chalcone, Hydrazine, Na₂S₂O₈, Heat | Longer | Lower | thieme-connect.com |
Green Chemistry Principles in Pyrazole Synthesis
The synthesis of pyrazole derivatives has increasingly adopted green chemistry principles to minimize environmental impact. benthamdirect.comjetir.org These approaches focus on reducing hazardous substances, using environmentally benign solvents, employing renewable energy sources, and utilizing recyclable catalysts. nih.govresearchgate.net Key strategies include solvent-free reactions, as well as microwave and ultrasonic-assisted techniques that enhance reaction rates and yields. benthamdirect.com For instance, one eco-friendly method involves a one-pot, three-component reaction using an organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), under solvent-free conditions at room temperature, affording pyrazole derivatives in good yields (75–86%). tandfonline.com Another approach utilizes ammonium (B1175870) chloride as a green catalyst and ethanol as a renewable solvent in the Knorr pyrazole synthesis. jetir.org The use of water as a solvent is another significant green strategy, as demonstrated in multicomponent reactions that are efficient and produce minimal waste. acs.org These methods are characterized by their operational simplicity, high atom economy, and reduced environmental footprint. nih.govresearchgate.net
| Green Strategy | Catalyst/Medium | Reaction Type | Key Advantages | Yield (%) |
| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | Three-component | Environment-friendly, room temperature, recyclable medium | 75-86 tandfonline.com |
| Renewable Solvent | Ammonium Chloride / Ethanol | Knorr pyrazole synthesis | Use of green catalyst and renewable solvent | Not specified |
| Aqueous Medium | Piperidine / Water | Four-component | Time-efficient, room temperature, high atom economy | 85-93 mdpi.com |
| Reusable Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Multicomponent | Room temperature, high yields, solvent is recoverable | Good to Excellent acs.org |
Transition-Metal Catalyzed Reactions for Pyrazole Formation
Transition-metal catalysis is a powerful tool for the synthesis and functionalization of the pyrazole core, primarily through C-H bond functionalization. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to a wide range of derivatives. researchgate.netrsc.org Palladium (Pd) catalysts are commonly used for C-C bond formation, including arylation, alkenylation, and alkynylation of the pyrazole ring. bohrium.com Other transition metals like copper (Cu), iron (Fe), and ruthenium (Ru) have also been employed effectively. ias.ac.inorganic-chemistry.org For example, an iron-based ionic liquid, [C4mim][FeCl4], has been used as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature, with the catalyst being reusable for several cycles. ias.ac.in Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another mild and convenient route to pyrazole derivatives. organic-chemistry.org These methods often provide high efficiency and control over regioselectivity, which can be influenced by directing groups or the specific catalyst system used. researchgate.netbohrium.com
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | C-H Arylation/Alkenylation | Pyrazole core, (pseudo)halogens | Direct functionalization, avoids pre-functionalized rings |
| Iron (Fe) | Condensation/Cyclization | Hydrazines, 1,3-Diketones | Green (ionic liquid), room temperature, reusable catalyst ias.ac.in |
| Copper (Cu) | Aerobic Oxidative Cyclization | β,γ-Unsaturated Hydrazones | Mild conditions, uses air as oxidant organic-chemistry.org |
| Ruthenium (Ru) | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | High selectivity, produces only water and hydrogen as byproducts |
Multicomponent Reaction (MCR) Pathways to Pyrazole Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, have become a cornerstone for the efficient synthesis of complex pyrazole derivatives. mdpi.comrsc.org This strategy is highly valued in medicinal chemistry for its pot, atom, and step economy (PASE). mdpi.com MCRs allow for the construction of highly substituted pyrazoles and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, in a time-efficient manner. mdpi.combeilstein-journals.org For example, a four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) in water can produce pyrano[2,3-c]pyrazole derivatives in high yields (85-93%) within 20 minutes at room temperature. mdpi.com Another approach involves a three-component, transition-metal-free synthesis using molecular iodine as a catalyst to produce sulfonated pyrazoles. mdpi.com These reactions often proceed through a domino sequence of events, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity from simple starting materials. mdpi.combeilstein-journals.org
| No. of Components | Reactants | Catalyst/Solvent | Resulting Structure |
| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles beilstein-journals.org |
| Four | Aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazoles mdpi.com |
| Five | Thiol, Aldehydes, Malononitrile, Chloro-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 | Highly substituted Pyrano[2,3-c]pyrazoles mdpi.com |
| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | 1-H-Pyrazole derivatives preprints.org |
Regioselectivity and Stereoselectivity in Pyrazole Derivative Synthesis
Control of Regioisomeric Products (e.g., from acetylenic ketones)
The reaction of substituted hydrazines with unsymmetrical 1,3-dielectrophiles, such as acetylenic ketones, is a common method for pyrazole synthesis that can lead to mixtures of regioisomeric products. mdpi.comthieme-connect.com However, studies have shown that this reaction can be highly regioselective, providing predictable and often single pyrazole isomers in excellent yields. thieme-connect.comthieme-connect.com The regiochemical outcome is influenced by the substitution pattern of the acetylenic ketone. The reaction generally proceeds via a Michael-type addition of the more nucleophilic nitrogen of the substituted hydrazine to the β-carbon of the alkyne, followed by cyclization and dehydration. thieme-connect.com This predictable selectivity allows for the synthesis of a specific regioisomer by choosing the appropriate arrangement of substituents in the acetylenic ketone precursor. For instance, reacting methylhydrazine with various aryl-substituted acetylenic ketones consistently yields 1,3,5-substituted pyrazoles with high regioselectivity, regardless of the electronic nature of the aryl substituents. thieme-connect.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also demonstrated excellent regioselectivity, rapidly producing 3-CF3-pyrazoles. mdpi.com
| Acetylenic Ketone Substituents (R1-CO-C≡C-R2) | Hydrazine (R3-NHNH2) | Major Regioisomer Formed | Reference |
| R1 = Phenyl, R2 = 4-Tolyl | Methylhydrazine | 1-Methyl-3-phenyl-5-(4-tolyl)pyrazole | thieme-connect.com |
| R1 = 4-Tolyl, R2 = Phenyl | Methylhydrazine | 1-Methyl-3-(4-tolyl)-5-phenylpyrazole | thieme-connect.com |
| R1 = 4-Chlorophenyl, R2 = Phenyl | Phenylhydrazine | 1,5-Diphenyl-3-(4-chlorophenyl)pyrazole | thieme-connect.com |
| Trifluoromethylated Ynones | Aryl/Alkyl Hydrazines | 3-CF3-Pyrazoles | mdpi.com |
Stereochemical Considerations in Pyrazoline Oxidation to Pyrazoles
The synthesis of pyrazoles can be achieved through a two-step process involving the formation of a pyrazoline intermediate followed by its oxidation. mdpi.comnih.gov Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and one double bond. The initial cyclization reaction, often a [3+2] cycloaddition or a condensation reaction, can create stereocenters in the pyrazoline ring. rwth-aachen.deenamine.net The stereochemistry of these intermediates is crucial in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. rwth-aachen.de However, the subsequent oxidation step, which aromatizes the ring to form the corresponding pyrazole, results in the loss of the stereocenters on the pyrazole core itself. enamine.net Therefore, while the stereoselective synthesis of pyrazoline precursors is a significant area of research, the stereochemical information at the C3, C4, and C5 positions of the ring is not retained in the final aromatic pyrazole product. The primary relevance of stereochemistry in this context lies in syntheses where a chiral center is located on a substituent attached to either a carbon or a nitrogen atom of the pyrazole ring, which remains unaffected by the aromatization process.
Derivatization Strategies for Functionalization of the Pyrazole Core
Functionalization of a pre-formed pyrazole ring is a key strategy for creating diverse derivatives. nih.gov This approach, often termed late-stage functionalization, is particularly valuable in medicinal chemistry for structure-activity relationship studies. Transition-metal-catalyzed C-H functionalization is a prominent method for directly installing new C-C or C-heteroatom bonds onto the pyrazole core without requiring prior activation. researchgate.netrsc.org Different positions on the pyrazole ring (C3, C4, C5) can be targeted with varying selectivity based on the reaction conditions and the directing groups present. researchgate.net The Lewis basic N2 atom of the pyrazole ring can act as an inherent directing group, guiding functionalization to the C5 position. researchgate.net Electrophilic aromatic substitution typically occurs at the C4 position, which is the most nucleophilic center. researchgate.net These derivatization reactions include arylation, alkylation, and halogenation, providing access to a wide array of functionalized pyrazoles. bohrium.com
| Reaction Type | Reagents/Catalyst | Position Targeted | Key Features |
| C-H Arylation | Aryl halides / Pd catalyst | C3, C4, C5 (regioselectivity is a challenge) | Direct installation of aryl groups researchgate.netbohrium.com |
| C-H Alkenylation | Alkenes / Pd catalyst | C5 | Directed by the N2 atom researchgate.net |
| Electrophilic Bromination | N-Bromosuccinimide | C4 | Targets the most nucleophilic carbon orientjchem.org |
| N-Vinylation | Conjugated alkynes / Ag2CO3 | N1 | Regio- and stereoselective addition to asymmetrical pyrazoles nih.gov |
Introduction of Sulfur and Selenium-Containing Moieties
The incorporation of sulfur and selenium into pyrazole rings can significantly influence their physicochemical properties and biological activities. researchgate.net Various synthetic strategies have been developed to introduce these chalcogens into the pyrazole core.
One approach involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride. This one-pot reaction proceeds through an in situ formation of α,β-alkynic hydrazones, which then undergo cyclization to yield 4-(phenylselanyl)pyrazoles. mdpi.com
Another versatile method for selenocyanation of amino pyrazole derivatives utilizes in situ generated triselenium dicyanide from the reaction of malononitrile and selenium dioxide in DMSO. nih.gov This method is efficient, uses inexpensive starting materials, and has a short reaction time, providing good to very good yields of the desired selenocyanated products. nih.gov Furthermore, these selenocyanates can be converted into alkynyl selenides through copper-catalyzed reactions. nih.gov Symmetrical selenoethers of amino pyrazoles can also be synthesized using the same reagents but with different stoichiometry and reaction conditions. nih.gov
For the introduction of sulfur-containing groups, a practical protocol for the synthesis of 4-sulfonyl pyrazoles has been developed. This method involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine in the presence of TBHP and NaHCO₃ at room temperature. mdpi.com This transition-metal-free reaction proceeds via a tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com
| Starting Material | Reagent(s) | Product | Moiety Introduced |
| α,β-Alkynic aldehydes, Hydrazines | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | Phenylselanyl |
| Amino pyrazole derivatives | Malononitrile, Selenium dioxide | Selenocyanates of amino pyrazoles | Selenocyanate |
| N,N-Dimethyl enaminones, Sulfonyl hydrazines | I₂, TBHP, NaHCO₃ | 4-Sulfonyl pyrazoles | Sulfonyl |
Functionalization for Specific Research Applications (e.g., fluorophores)
The functionalization of pyrazole derivatives is crucial for tailoring their properties for specific applications, such as fluorescent probes for biological imaging. dntb.gov.ua Pyrazolo[1,5-a]pyrimidines, a class of fused pyrazole systems, have emerged as promising fluorophores due to their compact size, efficient synthetic accessibility, and tunable fluorescence properties. nih.gov
The photophysical properties of these fluorophores can be significantly improved by introducing conjugated substituents. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) core itself possesses a π-excedent–π-deficient fused system, and strategic placement of electron-donating or electron-withdrawing groups can create effective push-pull systems, enhancing their fluorescent quantum yields. nih.gov For instance, the introduction of a pyridyl substituent, which acts as an electron-withdrawing group, can modulate the electronic properties of the fluorophore. nih.gov
The synthesis and post-functionalization of these scaffolds allow for structural diversity, enabling the development of chemosensors for the detection of various metal ions. rsc.org The pyrazole unit can act as a structural component and a fluorophore, with its nitrogen atoms not necessarily participating in metal coordination. rsc.org
| Pyrazole Scaffold | Functionalization Strategy | Application |
| Pyrazolo[1,5-a]pyrimidine | Introduction of conjugated substituents | Fluorophores |
| Pyrazole derivatives | Attachment of chelating moieties | Chemosensors for metal ions |
Approaches to Fused Pyrazole Systems (e.g., pyrazolo[3,4-d]pyrimidine derivatives)
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as kinase inhibitors. mdpi.comekb.eg Several synthetic routes have been established to construct this bicyclic system.
A common approach involves the cyclization of a substituted pyrazole precursor. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield a pyrazolo[3,4-d]pyrimidine derivative. mdpi.com This product can then be further functionalized by reacting with various alkylating agents to introduce substituents at different positions of the fused ring system. mdpi.com
Another method involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. This can be achieved through both conventional heating and microwave-assisted synthesis, providing access to a range of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov The resulting compounds can be characterized by various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the synthesis of a wide array of derivatives with potential applications in drug discovery. rsc.orgresearchgate.net
| Precursor | Reagent(s) | Product |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Substituted 1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones |
Molecular Design and Structure Activity Relationship Sar Studies of Pyrazole Derivative 24
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling serves as a important tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For Pyrazole (B372694) Derivative 24, both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been instrumental in understanding the relationship between its physicochemical properties and biological function.
Two-dimensional QSAR studies on pyrazole derivatives related to compound 24 have utilized a variety of molecular descriptors to build predictive models. These models establish a mathematical correlation between the descriptors and the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or other measures of potency. The primary methodologies employed include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. mdpi.comhilarispublisher.com
A range of descriptors are calculated to represent different aspects of the molecular structure, including electronic, steric, and topological properties. In the analysis of pyrazole analogs, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various electrotopological state (E-state) indices have been shown to be significant. hilarispublisher.com For instance, a typical 2D-QSAR study on a series of pyrazole derivatives might yield a model with a high correlation coefficient (R²) and cross-validated correlation coefficient (q²), indicating good predictive ability.
The analysis of these descriptors reveals crucial insights. For example, a positive coefficient for a descriptor related to lipophilicity (e.g., logP) would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. acs.org
Table 1: Key Molecular Descriptors in 2D-QSAR Models of Pyrazole Derivatives
| Descriptor Class | Specific Descriptor Example | Typical Influence on Activity |
| Constitutional | Molecular Weight (MW) | Varies; can be positively or negatively correlated depending on the target. |
| Topological | Balaban J index | Often relates to molecular branching and compactness. |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Positive correlation often suggests importance of hydrophobic interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Three-dimensional QSAR methods provide a more detailed understanding of the SAR by considering the 3D conformation of the molecules and their interaction with the biological target. The most common 3D-QSAR techniques applied to pyrazole derivatives are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to influence biological activity.
CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky substituents (steric fields) or changes in charge distribution (electrostatic fields) would be favorable or unfavorable for activity. For pyrazole analogs, CoMFA studies have often revealed that bulky, sterically favorable groups at certain positions on the pyrazole ring can enhance potency. benthamdirect.com
CoMSIA , in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions. nih.govnih.gov CoMSIA models for pyrazole derivatives have demonstrated the importance of hydrophobic substituents in specific regions and have identified key locations for potential hydrogen bonding interactions that can significantly improve binding affinity. benthamdirect.com
Table 2: Comparison of CoMFA and CoMSIA in Pyrazole Derivative Studies
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Contour Maps | Green contours indicate sterically favored regions; yellow contours indicate sterically disfavored regions. Red contours indicate regions where negative charge is favored; blue contours indicate regions where positive charge is favored. | Similar color-coding for steric and electrostatic fields. Additional contours for hydrophobic (yellow/white) and hydrogen bonding (cyan/purple for donor, magenta/red for acceptor) fields. |
| Key Insights for Pyrazoles | Often highlights the need for optimal bulk and charge distribution on substituents. | Provides a more nuanced understanding of the role of hydrophobicity and specific hydrogen bonding interactions in receptor binding. |
The ultimate goal of QSAR modeling is to establish a clear correlation between specific molecular descriptors and the biological activity of the compounds. For pyrazole derivatives, a combination of 2D and 3D descriptors has been shown to build robust predictive models.
Statistical validation of these models is crucial. Parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive R² for an external test set are used to assess the model's robustness and predictive power. nih.govnih.gov
For instance, a hypothetical QSAR model for a series of pyrazole derivatives might be represented by the following equation:
pIC50 = 0.75(LogP) - 0.23(Molecular Volume) + 1.5(H-bond Donor Count) + constant*
This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular volume is detrimental. Such models provide a quantitative basis for the rational design of new, more potent analogs of Pyrazole Derivative 24.
Structural Determinants of Biological Efficacy
Beyond the statistical correlations from QSAR, a detailed analysis of the structural features of pyrazole derivatives provides a more intuitive understanding of their biological activity. This involves examining the influence of different substituents on the pyrazole core and the impact of incorporating the pyrazole ring into larger, fused heterocyclic systems.
The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.net The pyrazole core itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties.
Substituents at N1: The substituent at the N1 position of the pyrazole ring often plays a crucial role in orienting the molecule within the binding pocket of the target protein. Aromatic or bulky aliphatic groups at this position can engage in hydrophobic interactions, significantly enhancing potency. In some cases, the presence of a hydrogen bond acceptor in the N1 substituent can lead to critical interactions with the receptor.
Substituents at C4: The C4 position is often a key point for introducing diversity. Small, flexible substituents at C4 can explore different regions of the binding site. In many cases, substitution at this position is less tolerated, and a hydrogen atom is preferred for optimal activity. However, in some instances, specific functional groups at C4 can lead to a significant increase in potency by forming unique interactions with the target.
Table 3: General SAR Trends for Substituents on the Pyrazole Ring
| Position | Nature of Substituent | General Impact on Activity |
| N1 | Large, hydrophobic groups (e.g., substituted phenyl) | Often increases potency through hydrophobic interactions. |
| C3 | Aryl groups with electron-withdrawing substituents (e.g., halogens) | Can enhance binding affinity through specific electronic interactions. |
| C4 | Small, polar groups | May improve solubility and bioavailability, but can also decrease activity if they clash with the binding site. |
| C5 | Heterocyclic rings | Can introduce additional hydrogen bonding opportunities and improve selectivity. |
Fusing the pyrazole ring with other heterocyclic systems can lead to rigid, planar molecules with unique pharmacological profiles. These fused systems can pre-organize the key pharmacophoric features in a conformationally restricted manner, which can lead to higher binding affinity and selectivity.
Pyrazolo[3,4-d]pyrimidines: This fused system is a well-known purine (B94841) isostere and has been extensively explored for its anticancer and kinase inhibitory activities. nih.govekb.egekb.eg The pyrimidine (B1678525) ring introduces additional nitrogen atoms that can act as hydrogen bond acceptors, leading to strong interactions with the hinge region of many kinases. The activity of these compounds can be further modulated by substitution on both the pyrazole and pyrimidine portions of the scaffold.
Pyrazolo[1,5-a]pyridines: The fusion of a pyrazole with a pyridine (B92270) ring results in a scaffold with a distinct electronic distribution and shape. These compounds have shown a range of biological activities, and their SAR is influenced by the substitution pattern on the bicyclic system.
Role of Hydrophobicity and Hydrophilic Balance in Activity
The biological activity of pyrazole derivatives is significantly influenced by the delicate balance between hydrophobicity and hydrophilicity. This balance, often characterized by lipophilicity, governs the compound's ability to cross cellular membranes, interact with target proteins, and be cleared from the body. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the pyrazole scaffold that alter its lipophilic character can dramatically impact its potency and efficacy.
In the design of pyrazole-based therapeutic agents, the pyrazole ring itself can serve as a bioisostere for an aryl group to modulate lipophilicity. nih.gov The calculated partition coefficient (ClogP) of pyrazole is significantly lower than that of benzene, indicating lower lipophilicity. nih.gov This property is often exploited to improve the physicochemical properties of a drug candidate, such as water solubility. nih.gov For instance, in the antibacterial agent Sulfaphenazole, the pyrazole ring is thought to enhance the drug's lipophilicity, facilitating its passage across bacterial cell membranes. nih.gov
However, the relationship between lipophilicity and activity is not always linear. In a series of pyrazole-based inhibitors of meprin α and β, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of a 3,5-diphenylpyrazole (B73989) lead compound resulted in a four- to six-fold decrease in activity against both enzyme isoforms. nih.gov This suggests that while a certain degree of hydrophobicity is necessary for binding, excessive lipophilicity can be detrimental, possibly by causing unfavorable steric interactions within the target's binding pocket or by reducing the compound's solubility.
Table 1: Structure-Activity Relationship of Dihydropyrazole Derivatives as α-Amylase Inhibitors This table is generated based on findings from a study on dihydropyrazole derivatives and illustrates the impact of different substituents on inhibitory activity.
| Compound | Ar1 Substituent | Ar2 Substituent | IC50 (μM) | Activity Compared to Standard (Acarbose IC50 = 73.12 μM) |
|---|---|---|---|---|
| 8 | p-hydroxyphenyl | p-methylphenyl | 1.07 | Excellent |
| 11 | p-hydroxyphenyl | p-methoxyphenyl | 0.5509 | Excellent |
| 5 | phenyl | p-methylphenyl | 35.50 | Excellent |
| 3 | phenyl | m-nitrophenyl | 603.90 | Low |
| 9 | p-hydroxyphenyl | m-nitrophenyl | 631.68 | Low |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling researchers to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This computational approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov For pyrazole derivatives, pharmacophore modeling has been instrumental in identifying key structural motifs and guiding the design of novel, potent, and selective inhibitors for a wide array of therapeutic targets. nih.govnih.gov
The process begins with a set of known active molecules, which are analyzed to identify common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govnih.gov A pharmacophore hypothesis represents the spatial arrangement of these features. For a series of pyrazole-3-carbohydrazone derivatives acting as Dipeptidyl Peptidase IV (DPP-4) inhibitors, a successful pharmacophore model was developed consisting of one HBD, one HBA, and two hydrophobic features. nih.gov This model provided a rational explanation for the observed structure-activity relationships and served as a blueprint for further structural optimization. nih.gov
Once a statistically validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the hypothesis and are therefore likely to be active. acs.orgrsc.org This ligand-based virtual screening is a time- and cost-effective method for hit identification. nih.gov For example, pharmacophore models based on the JAK inhibitor tofacitinib (B832) were used to screen an in-house library of pyrazolone (B3327878) derivatives, leading to the identification of novel dual JAK2/3 inhibitors. acs.org
Furthermore, pharmacophore models are often integrated with 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies. tandfonline.comclinicsearchonline.org 3D-QSAR models provide a quantitative correlation between the 3D properties of molecules (e.g., steric and electrostatic fields) and their biological activity. tandfonline.com In the development of pyrazole-based COX-2 inhibitors, both pharmacophore and QSAR models with strong statistical parameters were used to design a lead molecule, building upon the chemical structures of known inhibitors like celecoxib. nih.gov This integrated computational approach allows for the rational design of new derivatives with enhanced potency and selectivity by suggesting specific structural modifications that are predicted to improve interaction with the target. nih.govtandfonline.com
The insights gained from these models are crucial for understanding the nuanced molecular interactions that drive biological activity. For pyrazole-containing α-glucosidase inhibitors, 3D-QSAR analysis revealed that Gaussian steric features were critical for inhibitory potential, with hydrophobic groups, hydrogen bond donors/acceptors, and electrostatic characteristics also playing significant roles. tandfonline.com This detailed understanding of the structural prerequisites for activity is essential for the successful ligand-based design of next-generation pyrazole-based therapeutics.
Computational Investigations and in Silico Profiling of Pyrazole Derivative 24
Molecular Docking Studies
Molecular docking simulations were performed to investigate the binding behavior of Pyrazole (B372694) derivative 24 against both wild-type EGFR (EGFRWT) and its T790M mutant (EGFRT790M), which is a common mechanism of resistance to EGFR inhibitors. nih.govresearchgate.net These studies are crucial for understanding the compound's inhibitory potential.
Specifically, against EGFRT790M, the 5H-pyrrolo[3,2-d]pyrimidine nucleus, a related scaffold, forms a critical hydrogen bond with the backbone of Met793 in the hinge region. semanticscholar.org For Pyrazole derivative 24, the phenyl group at the 1-position of the pyrazole ring extends into a hydrophobic pocket, establishing hydrophobic interactions. semanticscholar.org Another hydrophobic tail, a phenyl ring, is designed to occupy a second hydrophobic region within the active site. nih.gov This dual hydrophobic engagement is a key feature of its binding mode.
The binding affinity of this compound and related compounds was quantified through docking scores, which estimate the free energy of binding. For the series of synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives, binding scores against the mutant EGFRT790M ranged from -16.09 to -21.66 kcal/mol. semanticscholar.org In other studies involving pyrazole derivatives targeting EGFR, binding scores have been reported in the range of -9.52 to -10.23 Kcal/mol. researchgate.netnih.gov These favorable binding energies suggest a strong and stable interaction between the ligand and the protein target.
Table 1: Molecular Docking Scores of Pyrazole Derivatives against EGFR
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| This compound (and related series) | EGFRT790M | -16.09 to -21.66 semanticscholar.org |
| Reference Pyrazole 4a | EGFR | -9.52 researchgate.netnih.gov |
Note: The binding energies are presented as calculated in the respective research studies and may vary based on the docking software and parameters used.
The molecular docking analysis identified several key amino acid residues within the EGFR active site that are crucial for the binding of this compound. The interactions are a combination of hydrogen bonds and hydrophobic contacts.
The most critical interaction is the hydrogen bond formed with the backbone of Met793 in the hinge region of the kinase. semanticscholar.orgrsc.org This interaction is a hallmark of many ATP-competitive kinase inhibitors. Additionally, hydrophobic interactions are formed with several residues that line the binding pocket. The phenyl group at the 1-position of the pyrazole ring, for instance, interacts hydrophobically with Val702 and Cys773 . semanticscholar.org Other key residues involved in forming the binding pocket and contributing to ligand affinity include Lys745 and Gly796 . rsc.org
Table 2: Key Amino Acid Interactions for Pyrazole Derivatives in the EGFR Binding Site
| Amino Acid Residue | Interaction Type | Interacting Ligand Moiety | Reference |
|---|---|---|---|
| Met793 | Hydrogen Bond | Heterocyclic core | semanticscholar.orgrsc.org |
| Val702 | Hydrophobic | Phenyl ring at 1-position | semanticscholar.org |
| Cys773 | Hydrophobic | Phenyl ring at 1-position | semanticscholar.org |
| Lys745 | Hydrogen Bond | Heterocyclic core | rsc.org |
Molecular Dynamics Simulations
The dynamic stability of the protein-ligand complex was evaluated by calculating the Root Mean Square Deviation (RMSD) over the 100 ns simulation. nih.govcore.ac.uk The RMSD of the protein backbone, the ligand, and the complex as a whole were monitored. A stable RMSD profile over time indicates that the system has reached equilibrium and that the ligand maintains a consistent binding pose.
The Root Mean Square Fluctuation (RMSF) was also analyzed to identify the flexibility of individual amino acid residues. nih.govcore.ac.uk This analysis helps to understand how different parts of the protein move and adapt to the presence of the bound ligand. Regions of the protein that interact directly with this compound are expected to show reduced fluctuation, indicating a stable binding interaction.
The Solvent Accessible Surface Area (SASA) was also computed to determine the extent to which the protein-ligand complex is exposed to the solvent. nih.gov A decrease or stabilization in SASA can indicate that the ligand has bound securely within a pocket, reducing the surface area exposed to the surrounding environment. The number of hydrogen bonds between the ligand and the protein was also monitored throughout the simulation, with a consistent number of hydrogen bonds signifying a stable interaction. nih.gov Collectively, these analyses from the 100 ns MD simulation confirmed the stability of the binding of this compound within the EGFR active site. nih.govcore.ac.uk
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a critical step in early-stage drug discovery, used to filter out compounds with unfavorable pharmacokinetic profiles. semanticscholar.org For pyrazole derivatives, various computational models are employed to estimate their behavior within the human body, ensuring that promising candidates have a higher likelihood of success in later clinical phases. johnshopkins.edunih.gov
The pharmacokinetic properties of pyrazole derivatives are evaluated using computational tools to predict how the substance is absorbed, distributed, metabolized, and excreted. Studies on various pyrazole analogs confirm that these compounds generally exhibit favorable pharmacokinetic profiles. ekb.egresearchgate.net For instance, in silico analysis of a series of pyrazole-linked methylenehydrazono-thiazole derivatives showed high absorption percentages, ranging from 78.24% to 92.62%. ekb.eg Similarly, ADMET predictions for pyrazole-indole molecules and related Schiff bases indicated their potential as viable drug candidates. semanticscholar.org
Table 1: Predicted Pharmacokinetic Properties of Representative Pyrazole Derivatives
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Human Intestinal Absorption | High (% Absorption: >78%) ekb.eg | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Variable; often predicted to be non-permeable | Suggests a lower likelihood of central nervous system side effects for peripherally acting drugs. |
| CYP450 Inhibition | Generally predicted as non-inhibitors of key isoforms (e.g., CYP2D6, CYP3A4) | Indicates a lower risk of drug-drug interactions. |
| Plasma Protein Binding | Predicted to be high | Influences the distribution and availability of the free drug in the body. |
| Renal Excretion | Predicted as a potential route of elimination | Affects the compound's half-life and dosing regimen. |
Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov this compound, like many in its class, is evaluated against established filters such as Lipinski's Rule of Five, Ghose's filter, and Veber's rules. ekb.egnih.gov
Studies on similar pyrazoline derivatives demonstrated an excellent drug-likeness profile and adherence to filters used by major pharmaceutical companies. nih.gov For example, several pyrazole-linked methylenehydrazono-thiazole derivatives successfully fulfilled Lipinski's criteria, indicating their suitability for oral administration. ekb.eg These assessments of medicinal chemistry friendliness help prioritize compounds that are less likely to fail during development due to poor physicochemical properties. nih.gov
Table 2: Drug-Likeness Profile based on Lipinski's Rule of Five
| Parameter | Threshold | Typical Predicted Status for Pyrazole Derivatives | Implication |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Compliant | Good absorption and diffusion. |
| LogP (Lipophilicity) | ≤ 5 | Compliant nih.gov | Optimal balance between solubility and permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant | Facilitates good membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant | Affects solubility and binding. |
| Rule of Five Violations | 0 | Typically zero violations are observed ekb.eg | High probability of being an orally active drug. |
The absorption of a drug is primarily governed by its solubility and permeability. For pyrazole derivatives, computational methods are used to predict these key determinants. The topological polar surface area (TPSA) is a commonly calculated descriptor that correlates well with passive molecular transport across membranes. Research indicates that pyrazole compounds with a TPSA of less than 60 Ų are predicted to have good intestinal absorption. nih.gov
Furthermore, lipophilicity, often expressed as LogP, is a critical factor. Studies have shown that increasing the lipophilicity of pyrazole derivatives can enhance their biological effects, such as antileishmanial activity. nih.gov Computational predictions for various pyrazole derivatives consistently show LogP values within the acceptable range for good drug absorption. nih.gov
Virtual Screening and High-Throughput Virtual Screening (HTVS)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov High-Throughput Virtual Screening (HTVS) accelerates this process, allowing for the rapid evaluation of millions of compounds. researchgate.netdigitellinc.com
This methodology has been successfully applied to identify novel pyrazole-based inhibitors for various therapeutic targets. For instance, HTVS was employed to screen a library of 12,606 pyrazole compounds to identify new inhibitors of CDK8, an enzyme implicated in cancer. researchgate.net This approach led to the identification of several promising hits with favorable pharmacokinetic profiles. researchgate.net Similarly, pharmacophore-based virtual screening of the ZINC and ASINEX databases has been used to identify potent pyrazole derivatives as anti-tubercular agents. nih.gov These studies underscore the power of virtual screening to efficiently pinpoint lead compounds for further development. researchgate.netnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. eurasianjournals.comeurasianjournals.com DFT is widely used to study pyrazole derivatives by calculating optimized geometrical parameters, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. nih.govresearchgate.net
These calculations are crucial for understanding the stability and reactivity of the molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. nih.gov For example, DFT studies on pyrazole-hydrazone derivatives have been used to analyze charge density distribution and the energy gap between HOMO and LUMO, which helps in understanding the molecule's electronic transition properties. nih.gov The results from DFT calculations often show good agreement with experimental data, such as X-ray crystal structures, validating their predictive power. nih.govnih.gov
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electrophilic and nucleophilic sites. researchgate.net | Predicts regions involved in hydrogen bonding and other non-covalent interactions with the target receptor. |
Pharmacological Mechanisms and Biological Activity of Pyrazole Derivative 24 in Preclinical Models
Anticancer Activity and Associated Molecular Targets
"Pyrazole derivative 24" has been the subject of preclinical investigations to elucidate its anticancer properties and the molecular targets through which it exerts its effects. Research has highlighted its potential as a multi-targeting agent, a characteristic that is highly sought after in oncology to overcome resistance and enhance therapeutic efficacy.
The foundational assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. "this compound" has demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. Specifically, its activity has been characterized against the A549 non-small cell lung cancer cell line and the HCT116 colorectal carcinoma cell line.
In a notable study, "this compound" exhibited potent dose-dependent growth inhibition in both cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined to be 8.21 µM for the A549 cell line and 19.56 µM for the HCT116 cell line. These findings underscore the compound's ability to effectively suppress the growth of cancer cells originating from different tissue types.
Cytotoxicity of Pyrazole (B372694) Derivative 24
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 8.21 | |
| HCT116 | Colorectal Carcinoma | 19.56 |
A key molecular target for "this compound" is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
"this compound" has been identified as a potent inhibitor of EGFR. It has shown significant activity against both the wild-type EGFR and, importantly, the T790M mutant form of the receptor. The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors. The ability of "this compound" to inhibit this resistant mutant is of considerable clinical interest.
The inhibitory activity of "this compound" against EGFR has been quantified, revealing IC50 values of 0.016 µM for the wild-type EGFR and 0.236 µM for the T790M mutant EGFR. This demonstrates a high degree of potency and suggests that "this compound" could be effective in tumors that have developed resistance to other EGFR-targeted therapies.
EGFR Inhibitory Activity of this compound
| EGFR Type | Significance | IC50 (µM) | Reference |
|---|---|---|---|
| Wild-Type | - | 0.016 | |
| T790M Mutant | Resistance to other EGFR inhibitors | 0.236 |
While the inhibitory effects of "this compound" on EGFR are well-documented, its activity against Cyclin-Dependent Kinases (CDKs) is not as clearly defined in the available scientific literature. CDKs are a family of protein kinases that are central to the regulation of the cell cycle, and their inhibition is a validated strategy in cancer treatment. Although various pyrazole derivatives have been investigated as CDK inhibitors, specific data detailing the direct inhibitory action of "this compound" on CDKs are not extensively reported in the reviewed sources.
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization is a mechanism of action for several established anticancer drugs. While the broader class of pyrazole-containing compounds has been explored for tubulin polymerization inhibition, specific studies demonstrating this activity for "this compound" are not prominently featured in the current body of scientific literature.
Given that EGFR and CDKs are key regulators of the cell cycle, it is plausible that "this compound" could disrupt cell cycle progression. However, detailed mechanistic studies specifically characterizing the effects of "this compound" on the different phases of the cell cycle in cancer cells are not extensively available in the reviewed literature.
Apoptosis, or programmed cell death, and autophagy are critical cellular processes that can be modulated by anticancer agents to eliminate malignant cells. The induction of these pathways is a desirable characteristic of cancer therapeutics. While many pyrazole derivatives have been shown to induce apoptosis and, in some cases, autophagy, in cancer cells, specific research detailing the capacity of "this compound" to trigger these cell death mechanisms has not been extensively documented in the reviewed scientific reports.
Interaction with DNA
In preclinical studies, certain pyrazole derivatives have demonstrated the ability to interact with DNA, which is a potential mechanism for anticancer activity. Molecular docking and binding assays have shown that these compounds can bind to the minor groove of DNA. This interaction is often stabilized by van der Waals forces and electrostatic interactions. For instance, studies on novel pyrazolo[3,4-b]pyridine analogs revealed strong DNA binding affinities, with some compounds showing IC50 values of 27.13 µM and 29.15 µM in DNA binding assays. Another polysubstituted pyrazole derivative exhibited superior DNA binding affinity by displacing 90.14% of methyl green in a competitive assay, suggesting a strong interaction with DNA. These findings indicate that the pyrazole scaffold can be a basis for developing agents that target DNA.
Table 1: DNA Binding Affinity of Representative Pyrazole Derivatives
| Compound | Target/Assay | Result |
|---|---|---|
| Pyrazolo[3,4-b]pyridine analog 57 | DNA Binding Assay | IC50 = 27.13 µM |
| Pyrazolo[3,4-b]pyridine analog 58 | DNA Binding Assay | IC50 = 29.15 µM |
Anti-inflammatory Activity and Associated Molecular Targets
Pyrazole derivatives are widely recognized for their anti-inflammatory properties, which are mediated through the modulation of several key molecular targets involved in the inflammatory cascade.
A primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX-2 is upregulated during inflammation and catalyzes the production of prostaglandins (B1171923) (PGs), which are key inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Preclinical in vitro assays have demonstrated the potent and selective COX-2 inhibitory activity of various pyrazole analogs. For example, one pyrazole analogue exhibited a COX-2 inhibitory potency (IC50) of 0.26 µM with a selectivity index (SI) of 192.3, comparable to the reference drug celecoxib. Other series of pyrazole derivatives have also shown significant COX-2 inhibition, with some compounds displaying IC50 values as low as 0.087 µM. The presence of specific structural features, such as a phenyl substituent on the pyrazole nucleus, is considered a potential pharmacophore for COX-2 selectivity.
Table 2: In Vitro COX-1 and COX-2 Inhibition by Representative Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| Pyrazole analogue 302 | 50.0 | 0.26 | 192.3 |
| Trimethoxy pyrazole–pyridazine 5f | >100 | 1.50 | >66.7 |
| Trimethoxy pyrazole–pyridazine 6f | >100 | 1.15 | >86.9 |
| Halogenated triarylpyrazole 23 | 10.12 | 0.087 | 116.3 |
In addition to COX inhibition, some pyrazole derivatives exhibit inhibitory activity against lipoxygenases (LOX), enzymes that catalyze the conversion of arachidonic acid into leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory action and may reduce the risk of side effects associated with the shunting of arachidonic acid metabolism toward the LOX pathway when only COX is inhibited.
Studies have identified pyrazole derivatives with significant 15-LOX inhibitory activity. For example, a 3,4,5-trisubstituted pyrazole was reported as a potent inhibitor of rabbit 15-LOX-1. In another study, a pyrazoline derivative was identified as the most potent lipoxygenase inhibitor in its series, with an IC50 value of 80 µM. This dual-target potential makes pyrazole derivatives attractive candidates for developing novel anti-inflammatory agents.
Table 3: Lipoxygenase (LOX) Inhibition by Representative Pyrazole Derivatives
| Compound | Enzyme Target | IC50 |
|---|---|---|
| Pyrazoline 2g | Soybean Lipoxygenase | 80 µM |
| Imidazo[2,1-b]thiazol-5-amine 24 | 15-LOX | 11.5 µM |
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in the inflammatory response. Aberrant activation of NF-κB is implicated in many inflammatory diseases. Novel pyrazole analogs have been identified as potent inhibitors of the NF-κB signaling pathway.
In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these compounds have been shown to inhibit NF-κB transcriptional activity. This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). The mechanism often involves the inhibition of inhibitor kappa B-α (IκBα) degradation, which prevents the translocation of NF-κB to the nucleus to initiate pro-inflammatory gene transcription. A pyrazole-containing indolizine (B1195054) derivative was also shown to reduce the expression of NF-κB.
During inflammation, the expression of inducible nitric oxide synthase (iNOS) is increased, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Certain pyrazole derivatives have been identified as potent inhibitors of NOS isoforms, with some showing selectivity for iNOS. For example, 1H-Pyrazole-1-carboxamidine (PCA) inhibits iNOS, eNOS, and nNOS to a similar extent, while substitutions on the pyrazole ring, such as with a methyl group, can enhance selectivity for iNOS. 4-methyl-PCA, for instance, showed a preferential inhibition of iNOS with an IC50 of 2.4 µM. This inhibition is competitive with the substrate L-arginine, suggesting these compounds act directly on the enzyme's active site.
Antimicrobial Activity
The pyrazole scaffold is a versatile core structure found in many agents with significant antimicrobial effects against a wide range of pathogens, including drug-resistant strains. Pyrazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as various fungal species.
The mechanism of action for their antibacterial effects can include the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase. For instance, a high-throughput screening identified eight compounds containing a pyrazole-thiazole hybrid structure, including a compound designated as 24 , which showed potent activity against a TolC-deficient strain of E. coli. Other derivatives have shown potent growth inhibition against S. aureus and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. The antimicrobial potency is often enhanced by the presence of specific substituents, such as chloro- and bromo-groups, which increase lipophilicity.
Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) |
|---|---|---|
| Coumarin-substituted pyrazole 23 | S. aureus, P. aeruginosa | 1.56–6.25 µg/mL |
| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | Potent activity |
| Naphthyl-substituted pyrazole 6 | S. aureus, A. baumannii | 0.78–1.56 µg/mL |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9–7.8 µg/mL |
Antibacterial Efficacy (e.g., against Escherichia coli for Compound 24)
In a high-throughput screening of over 125,000 molecules, this compound, which possesses a pyrazole-thiazole hybrid structure, demonstrated significant antibacterial potency. The compound was particularly effective against a ΔTolC mutant strain of Escherichia coli. nih.gov
Research findings indicate that this compound exhibits a Minimum Inhibitory Concentration (MIC) value as low as 0.037 μg/mL against this strain of E. coli. nih.gov This potency was found to be significantly greater than that of the control antibiotics, erythromycin (B1671065) and levofloxacin. nih.gov
Table 1: Antibacterial Efficacy of this compound
| Compound | Target Organism | MIC (μg/mL) | Reference(s) |
|---|---|---|---|
| This compound | Escherichia coli (ΔTolC) | 0.037 | nih.gov |
| Erythromycin | Escherichia coli (ΔTolC) | Less potent than Cpd 24 | nih.gov |
| Levofloxacin | Escherichia coli (ΔTolC) | Less potent than Cpd 24 | nih.gov |
Antifungal Efficacy (e.g., against Saccharomyces cerevisiae, Fusarium oxysporum for Compound 24)
Specific preclinical data on the antifungal efficacy of this compound against Saccharomyces cerevisiae and Fusarium oxysporum were not available in the provided search results.
Inhibition of Bacterial Enzymes (e.g., DNA gyrase B, MTAN)
Specific preclinical data regarding the inhibitory activity of this compound on the bacterial enzymes DNA gyrase B and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) were not available in the provided search results.
Neuroprotective and Neurodegenerative Disease Applications
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
A study on the enzymatic inhibition properties of various compounds identified this compound as having excellent activity against urease, with an IC50 value of 22.49 ± 0.11 μM. However, the same study noted its activity against tyrosinase was less potent, with an IC50 of 7.21 ± 0.27 mM. Specific data on its direct inhibitory effects on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) were not detailed in the provided search results.
Other Biological Activities and Enzyme Inhibition
Phosphodiesterase (PDE) Inhibition
Specific preclinical data concerning the phosphodiesterase (PDE) inhibitory activity of this compound were not available in the provided search results.
Human Carbonic Anhydrase (hCA) Inhibition
The pyrazole scaffold is a key feature in the design of potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. rsc.org Dysregulation of hCA isoforms is linked to several diseases, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target. rsc.orgrsc.org Preclinical studies have demonstrated that specific structural modifications to the pyrazole ring system can lead to highly effective and, in some cases, isoform-selective inhibitors.
A series of pyrazole-based benzenesulfonamides (compounds 4a–4l ) were synthesized and evaluated for their inhibitory activity against three isoforms: hCAII, hCAIX, and hCAXII. rsc.org Several of these derivatives were found to be more potent than Acetazolamide, a standard CA inhibitor. rsc.org Notably, compound 4k showed submicromolar inhibition of hCAII. rsc.org The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring attached to the pyrazole core significantly influence inhibitory potency. For instance, compound 4j , featuring methyl and fluorine substitutions, demonstrated potent inhibition across all three tested isoforms. rsc.org
In another study, novel pyrazole carboxamide derivatives (2–9 ) were investigated as potential anti-glaucoma agents by targeting hCA I and II. tandfonline.com Compounds 3 and 9 , which possess small R moieties (-NH2 and -N3 groups, respectively), exhibited the highest inhibitory effects on both isoforms. tandfonline.com Similarly, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (9–16 ) were synthesized and showed significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov
| Compound | Target Isoform(s) | Inhibition Metric (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Compound 4j | hCAII, hCAIX, hCAXII | IC₅₀ = 0.39 µM (hCAII), 0.15 µM (hCAIX), 0.28 µM (hCAXII) | rsc.org |
| Compound 4k | hCAII | IC₅₀ = 0.24 µM | rsc.org |
| Compounds 3 and 9 | hCA I, hCA II | Demonstrated highest inhibitory effect in the series | tandfonline.com |
| Compounds 9-16 | hCA I, hCA II | Kᵢ = 316.7–533.1 nM (hCA I), 412.5–624.6 nM (hCA II) | nih.gov |
Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes like growth, differentiation, and apoptosis; their dysregulation is a hallmark of many cancers. mdpi.comnih.gov Pyrazole derivatives have emerged as a versatile and potent scaffold for the development of small-molecule RTK inhibitors. mdpi.comnih.gov
Molecular docking studies have been employed to screen pyrazole derivatives as potential inhibitors against various kinases, including RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net These computational studies indicate that pyrazole derivatives can fit effectively within the binding pockets of these protein targets, suggesting strong inhibitory potential. nih.govresearchgate.net For example, a docking study of various 1H-pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 proteins showed that the compounds are potential inhibitors of all three targets. nih.gov Specifically, compound 1b (2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole) exhibited a minimum binding energy of -10.09 kJ/mol with VEGFR-2. researchgate.net
Experimental studies have validated these computational findings. A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer activity, with compound 24 showing potent cytotoxicity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cell lines, attributed to its role as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. mdpi.com Another study identified compound 43 , a pyrazole carbaldehyde derivative, as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 µM). mdpi.com
| Compound | Target Kinase(s) | Activity Metric (IC₅₀/Binding Energy) | Reference |
|---|---|---|---|
| Compound 1b | VEGFR-2 | Binding Energy = -10.09 kJ/mol | researchgate.net |
| Compound 24 | EGFR (potential) | IC₅₀ = 8.21 µM (A549 cells), 19.56 µM (HCT116 cells) | mdpi.com |
| Compound 43 | PI3 Kinase | IC₅₀ = 0.25 µM (MCF7 cells) | mdpi.com |
Modulation of Ion Channels
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are essential for neuronal activity and other physiological functions. nih.gov Certain pyrazole derivatives have been shown to modulate the activity of specific ion channels, representing a potential mechanism for neuroprotection.
One such compound, MS-153 ((R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline), has been investigated for its effects on various neuronal ion channels. nih.gov In preclinical models using neurons from rat dorsal root ganglia and frontal cortex, MS-153 demonstrated a specific modulatory effect on high voltage-gated calcium channels. nih.gov The inhibitory effect of MS-153 on these calcium channels was not direct but appeared to be dependent on the activity of intracellular Protein Kinase C (PKC). nih.gov When PKC was activated, MS-153 was more likely to suppress the calcium channel current. Conversely, when a specific PKC inhibitor, Calphostin C, was introduced, the suppressive effect of MS-153 on the calcium channel was completely abolished. nih.gov This suggests that MS-153 inhibits these channels through interactions with the PKC signaling pathway. nih.gov
Notably, MS-153 did not affect other tested ion channels at concentrations up to 300 µM. This includes both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels, as well as channels activated by various neurotransmitters such as glutamate, NMDA, kainate, AMPA, GABA, or acetylcholine. nih.gov This selectivity highlights a targeted mechanism of action for this specific pyrazoline derivative.
| Ion Channel Type | Effect of MS-153 (1-300 µM) | Mechanism/Note | Reference |
|---|---|---|---|
| High Voltage-Gated Calcium Channels | Suppression (variable) | Effect is dependent on and mediated through Protein Kinase C (PKC). | nih.gov |
| Tetrodotoxin-Sensitive Sodium Channels | No effect | - | nih.gov |
| Tetrodotoxin-Resistant Sodium Channels | No effect | - | nih.gov |
| Ligand-Gated Channels (Glutamate, NMDA, Kainate, AMPA, GABA, ACh) | No effect | - | nih.gov |
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, contributes to numerous pathological conditions. nih.govmdpi.com Pyrazole derivatives have been widely recognized for their antioxidant properties in various preclinical models. nih.govmdpi.comijpsr.com
The antioxidant potential of newly synthesized pyrazole derivatives has been evaluated using several in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method used to assess this activity. nih.govmdpi.com In one study, a series of pyrazole derivatives (4a, 4f, 4g ) were tested, with compound 4g showing the most marked antioxidant activity in the DPPH assay. nih.gov Another study evaluated a series of N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives (5a-5l ) for their antioxidant capacity using the nitric oxide scavenging method. ijpsr.com
In a more complex biological model, two pyrazole derivatives, M1E and M1G , were tested in a mouse model of rheumatoid arthritis, a disease associated with significant oxidative stress. ekb.eg Treatment with both M1E and M1G was found to alleviate oxidative stress by significantly increasing the levels of the antioxidant enzyme catalase and glutathione (B108866) (GSH), while concurrently decreasing levels of nitric oxide (NO), a pro-oxidant molecule. ekb.eg These findings demonstrate that pyrazole derivatives can exert antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant systems.
| Compound(s) | Model/Assay Used | Key Findings | Reference |
|---|---|---|---|
| M1E and M1G | Mouse model of rheumatoid arthritis | Increased catalase and GSH levels; decreased nitric oxide (NO) levels. | ekb.eg |
| 4a, 4f, 4g | DPPH radical scavenging assay (in vitro) | All compounds showed good antioxidant activity; 4g was the most potent. | nih.gov |
| 5a-5l | Nitric oxide scavenging method (in vitro) | Demonstrated antioxidant activity. | ijpsr.com |
| O1-5 | FRAP assay and DPPH test (in vitro) | Reducing ability and radical scavenging potential increased with concentration. | mdpi.com |
Preclinical Research Models for Evaluation of Pyrazole Derivative 24
In Vitro Cellular and Biochemical Assays
In vitro studies form the foundational step in the preclinical evaluation of a drug candidate. These assays, conducted on isolated cells and biomolecules, provide initial insights into the bioactivity of a compound. For pyrazole (B372694) derivative 24, a range of cellular and biochemical assays have been employed to characterize its effects on cancer cell proliferation, enzyme activity, cell migration, and receptor binding.
The antiproliferative and cytotoxic effects of pyrazole derivative 24 have been evaluated against a panel of human cancer cell lines, representing different types of malignancies. Gaber et al. reported that this compound demonstrated potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells, with IC50 values of 8.21 and 19.56 µM, respectively mdpi.com. Further studies have explored its activity against other cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and MDA-MB-231 (triple-negative breast cancer) nih.govnih.gov. These assays, typically employing methods like the MTT assay, are crucial for determining the compound's potential as an anticancer agent by measuring its ability to inhibit cell growth or induce cell death nih.govnih.govmdpi.com. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a key parameter derived from these studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 8.21 | mdpi.com |
| HCT116 | Colorectal carcinoma | 19.56 | mdpi.com |
| MCF7 | Breast cancer | Not explicitly stated for compound 24 | |
| HepG2 | Liver cancer | Not explicitly stated for compound 24 | |
| MDA-MB-231 | Triple-negative breast cancer | Not explicitly stated for compound 24 |
A significant aspect of the preclinical evaluation of this compound involves its ability to inhibit specific enzymes that play critical roles in disease pathogenesis. Research has shown that pyrazole derivatives can exhibit inhibitory activity against a range of enzymes. For instance, compound 24 has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant T790M mutant mdpi.com. The unique chemical structure of the pyrazole ring allows it to interact with and inhibit various enzymes, making it a valuable scaffold in drug design rsc.org.
Other related pyrazole derivatives have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX), which is involved in inflammation, and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle nih.govnih.govnih.govresearchgate.net. While specific data for this compound against LOX, AChE, BChE, and hCA is not detailed in the provided context, the broader class of pyrazole compounds is known for its diverse enzyme inhibitory profile.
| Enzyme Target | Biological Function | Inhibition Data for this compound | Related Pyrazole Derivative Activity |
| EGFR | Cell growth, proliferation, and differentiation | Potent inhibition (IC50 = 0.016 µM for wild-type) mdpi.com | Yes |
| CDK | Cell cycle regulation | Not explicitly stated | Yes nih.govresearchgate.net |
| COX | Inflammation and pain | Not explicitly stated | Yes nih.govnih.gov |
| LOX | Inflammation | Not explicitly stated | Not explicitly stated |
| AChE | Neurotransmission | Not explicitly stated | Not explicitly stated |
| BChE | Neurotransmission | Not explicitly stated | Not explicitly stated |
| hCA | pH regulation, other physiological processes | Not explicitly stated | Not explicitly stated |
The ability of cancer cells to migrate is a hallmark of metastasis. In vitro wound healing assays are commonly used to assess the effect of potential therapeutic agents on cell migration hoelzel-biotech.comnih.gov. In this assay, a "wound" or gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. While specific studies detailing the effect of this compound on cell migration and wound healing are not available in the provided search results, this type of assay is a standard method for evaluating the anti-metastatic potential of novel compounds researchgate.netresearchgate.netnih.gov. The inhibition of cell migration would suggest that the compound could potentially prevent or slow down the spread of cancer.
Receptor binding assays are essential for determining the affinity and selectivity of a compound for its molecular target. These studies often utilize radiolabeled ligands to compete with the test compound for binding to a specific receptor nih.govacs.org. For this compound, which has been identified as an EGFR inhibitor, receptor binding studies would be crucial to confirm its direct interaction with the EGFR protein and to quantify its binding affinity (Ki or Kd values). While the provided information highlights its EGFR inhibitory activity, detailed receptor binding data for this compound is not explicitly mentioned mdpi.com. Such studies are fundamental in understanding the compound's mechanism of action at the molecular level and for optimizing its structure to enhance potency and selectivity.
In Vivo Animal Models for Therapeutic Efficacy Assessment
Following promising in vitro results, the therapeutic efficacy of a drug candidate is evaluated in living organisms. Animal models that mimic human diseases are indispensable for this phase of preclinical research.
The anti-inflammatory properties of pyrazole derivatives are often assessed using established animal models of inflammation. The carrageenan-induced paw edema model is a widely used acute inflammation model to screen for potential anti-inflammatory drugs creative-biolabs.comresearchgate.netgrafiati.com. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
For chronic inflammatory conditions like rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is frequently employed nih.govresearchgate.net. This model shares many pathological features with human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. Pyrazole derivatives have been shown to ameliorate synovial inflammation in the CIA mouse model, suggesting their therapeutic potential for treating arthritis nih.govresearchgate.net. Although specific in vivo anti-inflammatory data for this compound is not provided, the proven efficacy of other pyrazole compounds in these models suggests that it may also possess anti-inflammatory properties that warrant further investigation.
Models for Antimicrobial Efficacy (e.g., in vivo infection models)
While pyrazole derivatives have been widely investigated for their potential as antimicrobial agents, specific data regarding the in vivo antimicrobial efficacy of a compound explicitly identified as "this compound" is not available in the current literature. Numerous studies have confirmed the antibacterial and antifungal properties of various pyrazole analogues against a range of pathogens, often determining minimum inhibitory concentration (MIC) values through in vitro assays. nih.govnih.govmdpi.comnih.gov However, progression to in vivo infection models, which are crucial for evaluating a compound's efficacy within a living organism, has not been documented for a specific molecule designated as this compound. These models are essential for understanding the pharmacokinetic and pharmacodynamic properties of a potential new drug in a complex biological system.
Models for Anticancer Efficacy (e.g., orthotopic tumor models, xenograft models)
A novel 1H-pyrazolo[3,4-d]pyrimidine derivative, identified as compound 24, has been evaluated for its potential as an anticancer agent. nih.gov Research has focused on its activity as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. nih.gov While many pyrazole derivatives have shown promise in preclinical cancer models, including in vivo xenograft and orthotopic tumor models, specific evaluations of compound 24 in these complex in vivo systems have not been reported. nih.govmdpi.com
In vitro studies demonstrated that compound 24 exhibits potent cytotoxic effects against specific human cancer cell lines. nih.gov Mechanistic studies suggest these antiproliferative and pro-apoptotic activities are mediated through the inhibition of EGFR. mdpi.com Further investigations indicated that compound 24 can induce apoptosis and cause cell cycle arrest at the S and G2/M phases. mdpi.com It was also observed to significantly upregulate the expression of the BAX gene while downregulating Bcl-2 expression. mdpi.com
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Non-small cell lung cancer | 8.21 |
| HCT116 | Colorectal carcinoma | 19.56 |
Data sourced from Gaber et al. as cited in recent reviews. nih.gov
Models for Neuroprotective Efficacy (e.g., AD models)
A multifunctional cholinergic inhibitor, designated F24 (also known as EJMC-7a), has been extensively studied for its neuroprotective effects in various Alzheimer's disease (AD) models. nih.gov These preclinical evaluations highlight its potential as both a symptomatic and disease-modifying agent for AD. nih.gov The research spans in vitro cellular models, in vivo invertebrate models, and computational studies. nih.gov
Cellular and In Vivo Models:
In Vitro SH-SY5Y Cell Line: The neuroprotective capabilities of F24 were assessed in the widely used SH-SY5Y neuronal cell line. Pre-treatment and co-treatment with F24 effectively rescued the cells from neurotoxicity induced by hydrogen peroxide (H₂O₂). The compound was effective in reducing cellular reactive oxygen species and DNA damage. Furthermore, F24 demonstrated a protective effect against neurotoxicity induced by amyloid-β (Aβ₁₋₄₂) peptide, a key pathological hallmark of AD. nih.gov
In Vivo Drosophila Model: F24's efficacy was tested in a Drosophila (fruit fly) model of AD. In this model, the compound was able to rescue eye phenotypes from degeneration caused by Aβ toxicity, providing further in vivo evidence of its neuroprotective action against amyloid pathology. nih.gov
Morris Water Maze AD Model: The compound was evaluated in a rodent model of AD using the Morris water maze, a test for spatial learning and memory. This in vivo model provides insight into the compound's potential to ameliorate cognitive deficits associated with AD. nih.gov
Computational studies were also performed to understand the interaction between F24 and Aβ₁₋₄₂ aggregates, corroborating the in vitro and in vivo findings that suggest F24 has the ability to modulate Aβ₁₋₄₂ aggregation. nih.gov These comprehensive evaluations in AD models underscore the neuroprotective potential of F24. nih.gov
Table 2: Summary of Preclinical Models for Neuroprotective Efficacy of F24
| Model Type | Specific Model | Key Findings |
|---|---|---|
| In Vitro | SH-SY5Y neuronal cells | Rescued cells from H₂O₂ and Aβ₁₋₄₂ induced neurotoxicity; Reduced reactive oxygen species and DNA damage. nih.gov |
| In Vivo | Drosophila model | Rescued eye phenotypes from Aβ-induced degeneration. nih.gov |
| In Vivo | Morris Water Maze | Evaluated for effects on cognitive deficits in a rodent AD model. nih.gov |
Evaluation in Plant Systems (e.g., Arabidopsis seedlings for triple response)
The evaluation of pyrazole derivatives in plant systems has been a subject of research, particularly concerning their effects on plant growth and development. nih.govnih.govnasu-periodicals.org.ua One key assay used is the "triple response" in Arabidopsis thaliana seedlings, which is a characteristic response to the plant hormone ethylene. nih.govijpmbs.com This response involves the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated curvature of the apical hook. nih.gov
While several pyrazole derivatives, such as EH-1 and the fluorescently labeled EH-DF, have been identified as inducing a triple response in Arabidopsis seedlings, there is no specific information available in the reviewed literature regarding the evaluation of a compound explicitly named "this compound" in this or any other plant system model. nih.govijpmbs.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (compound 24) |
| F24 (EJMC-7a) |
| EH-1 |
| EH-DF |
| BAX |
Future Directions and Emerging Research Perspectives for Pyrazole Derivative 24
Rational Design and Optimization for Enhanced Efficacy and Selectivity
The future development of Pyrazole (B372694) derivative 24 heavily relies on rational design and structural optimization to enhance its biological performance. The inherent structural diversity of the pyrazole ring allows for meticulous modifications to modulate its pharmacological profile, including potency, selectivity, and toxicity. eurasianjournals.com Computational chemistry is an indispensable tool in this process, enabling researchers to predict molecular properties and understand interactions at the biological target. eurasianjournals.comresearchgate.net
Key strategies for optimization include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the pyrazole core will continue to be a fundamental approach. As demonstrated with various pyrazole series, even minor changes in substituent groups can significantly impact biological activity. eurasianjournals.comresearchgate.net These studies help in identifying the key pharmacophores essential for anticancer or other activities. researchgate.net
Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic or heterocyclic rings, often improving physicochemical properties like solubility and lipophilicity, which are crucial for drug development. nih.gov This strategy will be employed to fine-tune the pharmacokinetic profile of Pyrazole derivative 24.
Target-Specific Modifications: Based on detailed modeling of the target's binding site, modifications will be designed to maximize interactions, such as hydrogen bonds and hydrophobic contacts, thereby increasing both efficacy and selectivity. mdpi.com This precision engineering aims to minimize off-target effects, a common challenge in drug development.
| Design Strategy | Objective | Example from Pyrazole Research |
| Substituent Modification | Enhance potency and selectivity | Varying aryl groups on the pyrazole ring to modulate COX-2 inhibition. mdpi.com |
| Bioisosteric Replacement | Improve physicochemical properties | Using a pyrazole core to replace a phenyl ring, leading to better solubility. nih.gov |
| Conformational Restriction | Increase binding affinity | Introducing rigid linkers to lock the molecule in its bioactive conformation. |
Exploration of Novel Biological Targets and Therapeutic Applications
Pyrazole derivatives have a well-documented broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. researchgate.netmdpi.com A significant future direction for this compound is to explore its potential against novel biological targets and expand its therapeutic applications beyond the initial findings.
Current research has identified several key targets for pyrazole compounds, as shown in the table below.
| Target Class | Specific Examples | Therapeutic Area | Relevant Research |
| Kinases | EGFR, VEGFR, CDK2, PI3K | Oncology | mdpi.comnih.gov |
| Enzymes | COX-2, Carbonic Anhydrase | Inflammation, Glaucoma | nih.govju.edu.sa |
| Receptors | Cannabinoid CB1 Receptor | Metabolic Disorders | nih.gov |
| Structural Proteins | Tubulin | Oncology | mdpi.commdpi.com |
Future research will focus on:
Target Deconvolution: For derivatives showing potent activity in cell-based assays, identifying the specific molecular target is crucial. Advanced proteomic and genomic approaches will be used to elucidate the mechanism of action of this compound.
Repurposing and New Indications: Given the wide range of activities of the pyrazole class, this compound will be screened against diverse disease models. This could uncover unexpected therapeutic potential in areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases. researchgate.net
Inhibition of Novel Targets: As our understanding of disease biology grows, new potential drug targets are constantly being identified. This compound can be tested against these emerging targets, such as novel protein-protein interactions or previously "undruggable" enzymes, opening up new avenues for therapeutic intervention. nih.gov
Integration of Advanced Synthetic Methodologies and Computational Technologies
The efficient and sustainable synthesis of this compound and its analogues is critical for its development. Modern synthetic chemistry offers a plethora of advanced methodologies that are increasingly integrated with powerful computational tools.
Advanced Synthetic Methodologies:
Multicomponent Reactions (MCRs): These reactions allow the synthesis of complex molecules like pyrazoles in a single step from three or more reactants, improving efficiency and reducing waste. mdpi.comnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for pyrazole synthesis. nih.gov
Green Chemistry Approaches: Employing eco-friendly solvents (like water), recyclable catalysts, and energy-efficient conditions is becoming a priority. nih.govresearchgate.net These methods make the production of this compound more sustainable and cost-effective.
Computational Technologies:
Molecular Docking and Dynamics: These simulation techniques are vital for predicting the binding mode and affinity of this compound to its biological target, guiding rational design. eurasianjournals.comresearchgate.net
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide deep insights into the electronic structure and reactivity of molecules, helping to understand and predict their chemical behavior. eurasianjournals.comresearchgate.net
Machine Learning and AI: Emerging technologies like deep learning are being used to predict the biological activity of novel compounds, accelerating the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.comnih.gov
Development of Multitargeting Pyrazole Derivatives
For complex multifactorial diseases like cancer or neurodegenerative disorders, targeting a single biological entity is often insufficient. A promising strategy is the development of multitargeting agents that can modulate several key pathways simultaneously. The versatile pyrazole scaffold is an ideal template for designing such molecules. ekb.eg
The design of multitargeting derivatives of this compound could involve:
Molecular Hybridization: This involves combining the structural features of this compound with another pharmacophore known to act on a different target. This can create a single molecule with dual activity. mdpi.com For example, linking a pyrazole moiety with another heterocyclic system can result in compounds with significant and broad-spectrum anticancer activity. nih.gov
Fragment-Based Design: Fragments that bind to different targets can be linked together using the pyrazole core as a central scaffold.
Privileged Scaffold Approach: The pyrazole ring is considered a "privileged structure" due to its ability to bind to multiple receptors with high affinity. mdpi.com By carefully decorating the pyrazole core of derivative 24, it is possible to create compounds that interact with a desired set of targets.
The development of sulfonamide-bearing pyrazolone (B3327878) derivatives as inhibitors of both carbonic anhydrase and cholinesterase for potential use in Alzheimer's disease is a recent example of this multitargeting approach. nih.gov
Application of Advanced Delivery Systems (e.g., nanocarriers) for Improved Therapeutic Outcomes
Even a highly potent and selective compound can fail if it has poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Advanced drug delivery systems offer a solution to overcome these challenges and improve the therapeutic index of this compound.
Future research in this area will explore:
Nanocarrier Encapsulation: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles, or nanocellulose can enhance its solubility, protect it from degradation, and allow for controlled release. researchgate.net
Targeted Delivery: By functionalizing the surface of these nanocarriers with specific ligands (e.g., antibodies or peptides), they can be directed to specific tissues or cells, such as tumors. This would increase the local concentration of this compound at the site of action while minimizing systemic exposure and side effects.
Stimuli-Responsive Systems: Smart delivery systems can be designed to release their payload in response to specific stimuli present in the disease microenvironment, such as changes in pH or the presence of certain enzymes.
The integration of nanotechnology with the development of this compound represents a critical step in translating its promising in vitro activity into effective and safe clinical applications.
Q & A
Q. What synthetic methodologies are employed to prepare Pyrazole derivative 24, and how is its structural integrity confirmed?
this compound is synthesized via a Michael addition of hydrazine hydrate to a β-carbon of an arylidine intermediate, followed by cyclization and hydrolysis. Key steps include the fusion of chloroacetonitrile with vanillin and hydrazine hydrate. Structural validation relies on:
- IR spectroscopy : A carbonyl (C=O) absorption band at 1648 cm⁻¹ confirms the pyrazole core .
- Mass spectrometry : A molecular ion peak at m/z 242 aligns with the expected molecular weight .
- Absence of nitrile peaks in IR and NH/NH₂ absorption bands (e.g., 3430–3219 cm⁻¹) further validate the structure .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data confirm its structure?
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1648 cm⁻¹) and excludes unintended moieties like nitriles .
- Mass spectrometry : Confirms molecular weight (m/z 242) and fragmentation patterns .
- 1H-NMR/13C-NMR : Used in related pyrazole derivatives to assign proton and carbon environments (not explicitly reported for 24 but recommended as a standard practice) .
Advanced Research Questions
Q. How does this compound demonstrate antifungal activity, and what experimental models support its efficacy?
- In vitro assays : EC50 values of 0.40 mg/L (Botrytis cinerea) and 3.54 mg/L (Sclerotinia sclerotiorum) highlight potent antifungal activity .
- In vivo trials : At 25 mg/L, 24 reduces disease severity on cherry tomatoes and apple branches, suggesting agricultural applicability .
- Mechanistic insight : While molecular docking for 24 is not reported, related pyrazole derivatives (e.g., compound 15) target succinate dehydrogenase (SDH), forming hydrogen bonds with critical residues (e.g., Trp173, Tyr58) .
Q. What synthetic challenges are associated with this compound, and how can reaction conditions be optimized to avoid byproducts?
- Challenge : Refluxing ketene N,S-acetal 23 with hydrazine hydrate yields diarylidene hydrazine 4 instead of 24, attributed to competing reaction pathways .
- Optimization strategies :
- Adjust solvent polarity (e.g., ethanol vs. DMF) to favor cyclization over side reactions .
- Monitor reaction progress using LC-MS or TLC to detect intermediates .
- Modify stoichiometry (e.g., excess hydrazine) to drive the reaction toward pyrazole formation .
Q. What computational approaches validate the binding stability of this compound with target enzymes?
- Molecular dynamics (MD) simulations : 5-ns simulations assess complex stability with enzymes like DNA gyrase. While specific data for 24 is limited, analogous pyrazole derivatives show stable binding via hydrogen bonds and hydrophobic interactions .
- Docking analysis : For related compounds, binding energies (e.g., E-model -112.43) and residue interactions (e.g., Asn46, Asp93) guide mechanistic hypotheses .
Data Contradiction and Methodological Analysis
Q. How can researchers resolve discrepancies in the reported biological activities of this compound across different studies?
- Variability in assays : Differences in fungal strains (e.g., Botrytis cinerea vs. Valsa mali) and protocols (e.g., EC50 determination methods) may explain divergent results .
- Structural analogs : Compare 24 with derivatives like compound 15 (EC50 0.32 mg/L against Valsa mali) to identify substituent effects on activity .
- Standardization : Use established guidelines (e.g., CLSI protocols) for antifungal testing to improve reproducibility .
Q. What strategies are recommended for designing pyrazole derivatives with enhanced hydrolytic stability, based on structure-activity relationships (SAR)?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-position improve stability and potency. For example, pyrazole ester 10a shows an IC50 of 4.03 μM in enzymatic assays .
- Ester modifications : Aryl carbonyl substituents reduce hydrolysis rates. SAR studies highlight the importance of steric bulk and polarity in maintaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
